Metabutoxycaine

Description

local anesthetic in operative dentistry

Structure

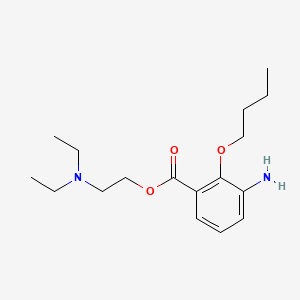

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQWYEFHNLTPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189787 | |

| Record name | Metabutoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-87-1 | |

| Record name | Metabutoxycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3624-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMV9L2WT8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Metabutoxycaine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabutoxycaine, also known by the trade name Primacaine, is a local anesthetic agent utilized primarily in the field of dentistry.[1][2] As a member of the aminoester class of local anesthetics, it functions by reversibly blocking nerve signal transmission, leading to a temporary loss of sensation in the targeted area. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action at the molecular level.

Chemical Structure and Identification

This compound is chemically designated as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate.[3] Its molecular structure consists of a substituted benzoic acid ester linked to a diethylaminoethyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | [3] |

| CAS Number | 3624-87-1 | [2] |

| Molecular Formula | C₁₇H₂₈N₂O₃ | |

| Molecular Weight | 308.42 g/mol | |

| SMILES | CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |

| InChI | InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Melting Point (HCl salt) | 117-119 °C | Not Specified | |

| pKa | Data not available | Experimental determination would involve methods such as potentiometric titration or UV-Vis spectroscopy. | |

| Aqueous Solubility | Data not available for the free base. The hydrochloride salt is soluble in water. | Standard methods include shake-flask or potentiometric techniques. | |

| Octanol-Water Partition Coefficient (logP) | Predicted XlogP: 3.1 | Computational Prediction |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a retrosynthetic analysis suggests a plausible synthetic route involving the esterification of 3-amino-2-butoxybenzoic acid with 2-(diethylamino)ethanol.

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the ester linkage, leading to two key precursors: 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. The former can be prepared from a suitably substituted nitrobenzoic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Amino-2-butoxybenzoic Acid

-

Etherification: 3-Nitro-2-hydroxybenzoic acid would be reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) to yield 2-butoxy-3-nitrobenzoic acid. The reaction mixture would be heated to drive the reaction to completion.

-

Reduction: The nitro group of 2-butoxy-3-nitrobenzoic acid would then be reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere or using a reducing agent like tin(II) chloride in an acidic medium.

Step 2: Synthesis of 2-(diethylamino)ethanol This precursor is commercially available but can be synthesized by the reaction of diethylamine with ethylene oxide.

Step 3: Esterification The final step involves the esterification of 3-amino-2-butoxybenzoic acid with 2-(diethylamino)ethanol. This can be achieved through several methods:

-

Fischer Esterification: Reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) with removal of water to drive the equilibrium.

-

Acid Chloride Method: Converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine).

-

Coupling Agent-Mediated Esterification: Using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to facilitate the reaction between the carboxylic acid and the alcohol.

Purification: The final product, this compound, would be purified using standard techniques such as extraction, column chromatography, and recrystallization to obtain a product of high purity.

Pharmacological Profile

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. These channels are crucial for the initiation and propagation of action potentials. By binding to a specific receptor site within the pore of the sodium channel, local anesthetics physically obstruct the influx of sodium ions, thereby preventing depolarization of the nerve membrane and blocking the transmission of the nerve impulse.

The action of local anesthetics is state-dependent, meaning they have a higher affinity for sodium channels in the open and inactivated states compared to the resting state. This property contributes to their use-dependent blockade, where the degree of block increases with the frequency of nerve stimulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of Metabutoxycaine

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound (trade name Primacaine), a local anesthetic used in dentistry.[1][2][3][4] This document details the chemical synthesis pathway, experimental protocols for characterization, and the underlying signaling pathway of its anesthetic activity. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Physicochemical Properties

This compound is a benzoate ester with local anesthetic properties.[5] Its key physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |

| CAS Number | 3624-87-1 | |

| Molecular Formula | C₁₇H₂₈N₂O₃ | |

| Molar Mass | 308.42 g/mol | |

| Canonical SMILES | CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |

| InChI Key | LJQWYEFHNLTPBZ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of a substituted aminobenzoic acid followed by esterification. A plausible synthetic route is outlined below, based on established organic chemistry principles for creating similar local anesthetics.

Synthesis Pathway

The synthesis begins with the nitration of a suitable precursor, followed by selective reduction and subsequent esterification to yield the final product.

Caption: A potential synthetic route for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, derived from retrosynthetic analysis.

Step 1: Preparation of 3-Butoxy-1-nitrobenzene

-

In a round-bottom flask equipped with a reflux condenser, dissolve m-dinitrobenzene in an appropriate solvent like dimethylformamide (DMF).

-

Add sodium butoxide (NaOBu) portion-wise to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 3-butoxy-1-nitrobenzene.

Step 2: Oxidation to 3-Butoxy-4-nitrobenzoic acid

-

Suspend 3-butoxy-1-nitrobenzene in an aqueous solution of sodium hydroxide.

-

Add potassium permanganate (KMnO₄) slowly to the mixture.

-

Heat the reaction mixture to reflux until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-butoxy-4-nitrobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Selective Reduction to 3-Amino-4-butoxybenzoic acid

-

Dissolve 3-butoxy-4-nitrobenzoic acid in an aqueous solution of ammonium hydroxide.

-

Saturate the solution with hydrogen sulfide gas or add a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ).

-

Gently warm the mixture to facilitate the selective reduction of one nitro group.

-

After the reaction is complete, acidify the solution to precipitate the 3-amino-4-butoxybenzoic acid.

-

Collect the product by filtration and recrystallize from a suitable solvent.

Step 4: Esterification to this compound

-

In a flask equipped with a Dean-Stark apparatus, combine 3-amino-4-butoxybenzoic acid and 2-(diethylamino)ethanol in a solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Once the theoretical amount of water is collected, cool the reaction mixture.

-

Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash it with water, dry it over a drying agent, and remove the solvent under vacuum.

-

Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.

Characterization of this compound

The synthesized compound must be characterized to confirm its identity, purity, and structure. The following are standard characterization techniques and the expected results for this compound.

Characterization Workflow

Caption: General workflow for the characterization of synthesized compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | - Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the benzene ring. - Signals for the butoxy group (-OCH₂CH₂CH₂CH₃), including a triplet for the terminal methyl group. - Signals for the diethylaminoethyl group, including triplets and quartets for the ethyl groups and signals for the -OCH₂CH₂N- chain. - A broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | - Resonances in the aromatic region (δ 110-160 ppm) for the benzene ring carbons. - A signal for the ester carbonyl carbon (δ ~170 ppm). - Signals corresponding to the carbons of the butoxy and diethylaminoethyl groups. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm⁻¹). - A strong C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹). - C-O and C-N stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak ([M]⁺) corresponding to the molar mass of this compound (308.42 g/mol ). - Characteristic fragmentation patterns, such as the loss of the diethylaminoethyl group or the butoxy group. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

-

Prepare the sample using an appropriate method (e.g., as a thin film on a salt plate, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory).

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or chemical ionization (CI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

-

If using tandem mass spectrometry (MS/MS), fragment the molecular ion and analyze the resulting fragmentation pattern to further confirm the structure.

Mechanism of Action: Signaling Pathway

This compound, like other local anesthetics, functions by blocking nerve impulses. Its primary target is the voltage-gated sodium channel in the neuronal cell membrane.

Signaling Pathway Diagram

The diagram below illustrates how local anesthetics inhibit nerve signal propagation.

Caption: Inhibition of nerve action potentials by local anesthetics.

Detailed Mechanism

-

Nerve Impulse: In a normal nerve cell, a stimulus leads to the opening of voltage-gated sodium channels.

-

Depolarization: The influx of sodium ions (Na⁺) through these open channels causes rapid depolarization of the nerve membrane, generating an action potential.

-

Signal Propagation: This action potential propagates along the nerve fiber, transmitting the sensation signal (e.g., pain).

-

Anesthetic Action: this compound, being lipid-soluble, diffuses across the nerve membrane. In the cell's cytoplasm, it exists in both neutral and protonated (cationic) forms.

-

Channel Blockade: The cationic form of the anesthetic binds to a specific receptor site within the open or inactivated state of the sodium channel. This binding blocks the channel, preventing further sodium influx.

-

Inhibition of Action Potential: By blocking the sodium channels, this compound raises the threshold for nerve excitation and slows the propagation of nerve impulses. At sufficient concentrations, it completely prevents the generation of action potentials, resulting in a loss of sensation in the area supplied by the nerve.

References

An In-Depth Technical Guide to Metabutoxycaine: Synthesis, Mechanism of Action, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabutoxycaine, a local anesthetic primarily utilized in dental procedures, belongs to the ester class of anesthetic compounds. This technical guide provides a comprehensive overview of its chemical synthesis, mechanism of action, and available pharmacological data. While specific quantitative data for this compound is limited in publicly accessible literature, this document consolidates the known information and draws comparisons with other local anesthetics to provide a thorough understanding of its properties. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Identity and Properties

This compound is chemically known as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate .[1] It is marketed under the trade name Primacaine and is noted for its application in dentistry.[1]

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | [1] |

| Molecular Formula | C₁₇H₂₈N₂O₃ | |

| Molar Mass | 308.42 g/mol | |

| CAS Number | 3624-87-1 | |

| Class | Ester local anesthetic |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined in U.S. Patent 2,882,296. The synthesis is a multi-step process starting from salicylic acid.

Experimental Protocol: Synthesis of 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate

Step 1: Preparation of 2-Butoxybenzoic Acid A solution of salicylic acid in ethanol is treated with sodium ethoxide, followed by the addition of n-butyl bromide. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is treated with water and acidified to precipitate 2-butoxybenzoic acid, which is then collected by filtration.

Step 2: Nitration of 2-Butoxybenzoic Acid 2-Butoxybenzoic acid is dissolved in concentrated sulfuric acid at a low temperature. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is then poured onto ice, and the resulting 3-nitro-2-butoxybenzoic acid is filtered, washed, and dried.

Step 3: Reduction of 3-Nitro-2-butoxybenzoic Acid The 3-nitro-2-butoxybenzoic acid is catalytically hydrogenated using a palladium-on-charcoal catalyst in an ethanol solvent under hydrogen pressure. After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off, and the solvent is evaporated to yield 3-amino-2-butoxybenzoic acid.

Step 4: Esterification to form 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate 3-amino-2-butoxybenzoic acid is refluxed with 2-diethylaminoethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with continuous removal of water. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for example, by vacuum distillation or crystallization, to yield the final product, this compound.

Synthesis Workflow

Mechanism of Action

Like other local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

The mechanism can be summarized as follows:

-

Diffusion: The uncharged, lipophilic form of this compound diffuses across the nerve sheath and the neuronal membrane.

-

Equilibrium: Once inside the neuron (in the axoplasm), an equilibrium is established between the uncharged and the protonated (cationic) form of the molecule.

-

Channel Blockade: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is more effective when the channel is in the open or inactivated state, a phenomenon known as state-dependent or use-dependent block.

-

Inhibition of Action Potential: The binding of the anesthetic molecule stabilizes the sodium channel in its inactivated state, preventing its return to the resting state and subsequent opening. This leads to a decrease in the rate and degree of depolarization, ultimately blocking nerve conduction and the sensation of pain.

Signaling Pathway: Local Anesthetic Action

Pharmacological Data

| Parameter | Observation/Data | Source |

| Clinical Use | Local anesthetic in dentistry | [1] |

| Duration of Action | Reported to last for at least 12 hours after injection. | [1] |

Due to the lack of specific data for this compound, the following table presents typical IC50 values for sodium channel blockade by other common local anesthetics to provide a comparative context.

| Local Anesthetic | IC50 for Tonic Block of Na+ Channels (µM) |

| Tetracaine | 0.7 |

| Bupivacaine | 27 |

| Lidocaine | 204 |

| Procaine | 60 |

Experimental Protocols for Pharmacological Evaluation

While specific experimental protocols for this compound are not published, the following are standard methodologies used to evaluate the efficacy and potency of local anesthetics.

In Vitro Evaluation: Patch-Clamp Electrophysiology

This technique is used to measure the blocking effect of a compound on voltage-gated sodium channels in isolated neurons or cultured cells expressing these channels.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated and cultured, or a cell line (e.g., HEK293) stably expressing a specific sodium channel subtype is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents. A series of voltage steps are applied to elicit channel opening and inactivation.

-

Drug Application: this compound at various concentrations is applied to the cells via a perfusion system.

-

Data Analysis: The reduction in the peak sodium current at each drug concentration is measured. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). State-dependent block can be assessed by applying repetitive stimuli (use-dependent block) or by holding the membrane potential at different levels to favor resting or inactivated states.

In Vivo Evaluation: Sciatic Nerve Block Model in Rodents

This model assesses the duration and intensity of the anesthetic effect in a living organism.

-

Animal Preparation: A rat or mouse is anesthetized, and the sciatic nerve is surgically exposed or located via anatomical landmarks.

-

Drug Administration: A specific volume and concentration of this compound solution are injected around the sciatic nerve.

-

Assessment of Anesthesia: The degree of motor and sensory block is assessed at regular intervals. Motor block can be evaluated by observing limb function and reflexes. Sensory block is often measured by the response to a thermal or mechanical stimulus (e.g., hot plate test or von Frey filaments).

-

Data Analysis: The onset time, peak effect, and duration of the anesthetic block are recorded. Different doses are tested to establish a dose-response relationship.

Experimental Workflow: In Vivo Efficacy Testing

Conclusion

This compound is an ester-type local anesthetic with a well-defined chemical structure and synthesis pathway. Its mechanism of action aligns with that of other local anesthetics, involving the blockade of voltage-gated sodium channels. While it has a history of use in dentistry, there is a notable lack of publicly available, specific quantitative pharmacological data. The information and protocols provided in this guide offer a comprehensive overview based on the available patent literature and established methodologies for the evaluation of local anesthetics. Further research is warranted to fully characterize the quantitative pharmacology and clinical profile of this compound.

References

The Mechanism of Action of Metabutoxycaine on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Local anesthetics (LAs) are essential for pain management, achieving their effect by blocking nerve impulse propagation. The primary molecular target for these agents is the voltage-gated sodium channel (VGSC), which is critical for the generation and conduction of action potentials in excitable cells like neurons.[1][2][3] Metabutoxycaine, as a classic local anesthetic, is understood to function by reversibly binding to VGSCs and inhibiting the sodium ion influx that underlies nerve depolarization.[4] The action of these drugs is highly dependent on the conformational state of the channel, a principle encapsulated by the Modulated Receptor Hypothesis. This guide details this state-dependent mechanism, the location of the binding site, and the experimental methodologies used to characterize these interactions.

Core Mechanism: State-Dependent Blockade of Sodium Channels

The efficacy and clinical profile of local anesthetics are explained by their differential affinity for the various conformational states of the VGSC: resting (closed), open, and inactivated.[5] This concept, known as the Modulated Receptor Hypothesis, posits that LAs bind with much higher affinity to the open and inactivated states of the channel than to the resting state.

-

Resting State: In resting nerve fibers, the channels are predominantly in the closed (resting) state and have a low affinity for LA molecules. Blockade of resting channels, known as tonic block, requires higher concentrations of the drug.

-

Open and Inactivated States: During high-frequency nerve firing, such as that which occurs during a pain signal, channels rapidly cycle from the resting to the open and then to the inactivated state. These states expose a high-affinity binding site within the channel's pore. The binding of an LA molecule to these states "locks" the channel in a non-conducting conformation, preventing it from returning to the resting state and participating in subsequent action potentials. This phenomenon, where the block increases with nerve activity, is termed "use-dependent" or "phasic" block.

This state-dependent binding effectively stabilizes the inactivated state of the sodium channel, which is a key reason why these drugs are more effective on rapidly firing neurons (e.g., those transmitting pain signals) than on neurons at their resting potential.

The Local Anesthetic Binding Site

Extensive research involving mutagenesis and electrophysiology has identified the binding site for local anesthetics within the inner pore of the sodium channel. The receptor is formed by amino acid residues located on the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel's α-subunit. A highly conserved phenylalanine residue in domain IV (F1764 in the rat brain NaV1.2a isoform) is a particularly critical determinant of LA binding and state-dependent block. Mutation of this residue can dramatically decrease the channel's affinity for LAs, especially for the open and inactivated states.

Pathways for Channel Access

Local anesthetics can access their binding site within the channel pore through two primary routes:

-

Hydrophilic Pathway: Most LAs are weak bases that exist in both a charged (protonated) and uncharged (neutral) form. The charged form is believed to access the binding site from the intracellular side of the membrane by traversing the open activation gate of the channel.

-

Hydrophobic Pathway: The uncharged, lipid-soluble form of the LA can partition into the cell membrane, diffusing laterally to reach the binding site directly without having to pass through the open channel gate. This pathway is particularly important for neutral LAs like benzocaine.

References

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Ester-Type Local Anesthetics

An in-depth guide to the pharmacology of ester-type local anesthetics, designed for researchers, scientists, and drug development professionals. This document details their mechanism of action, structure-activity relationships, metabolism, and clinical implications, supported by quantitative data, experimental methodologies, and detailed diagrams.

Ester-type local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain, without loss of consciousness.[1] They are structurally characterized by an ester linkage connecting a lipophilic aromatic ring to a hydrophilic amine group.[2][3] This chemical feature distinguishes them from amide-type local anesthetics and is a primary determinant of their metabolic pathway and allergic potential.[4][5]

Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of action potentials.

The process involves several key steps:

-

Membrane Permeation : Local anesthetics are weak bases and are typically formulated in an acidic, water-soluble salt form. Upon injection into tissues with a physiological pH of approximately 7.4, a portion of the anesthetic molecules becomes unionized and lipid-soluble. This uncharged form readily diffuses across the nerve cell's lipid membrane into the axoplasm.

-

Re-ionization and Ion Trapping : Once inside the slightly more acidic axoplasm (pH ~6.9), an equilibrium shift causes the anesthetic molecules to regain a proton, reverting to their ionized, cationic form. This charged form is less able to diffuse back out of the cell, a phenomenon known as "ion-trapping".

-

Channel Binding and Blockade : The positively charged, ionized form of the local anesthetic binds to a specific receptor site located on the inner, cytoplasmic portion of the voltage-gated sodium channel. This binding action stabilizes the channel in its inactivated state, preventing the conformational change required for sodium ion influx and subsequent nerve depolarization.

This mechanism is "state-dependent," meaning the local anesthetic binds with higher affinity to sodium channels that are in the open or inactivated state, which occur more frequently in rapidly firing neurons. This is why the anesthetic effect is more pronounced in nerves that are actively transmitting signals, such as those conveying pain.

Structure-Activity Relationships (SAR)

The chemical structure of an ester local anesthetic dictates its physicochemical properties and, consequently, its clinical performance. The molecule consists of three parts:

-

Lipophilic Aromatic Ring : Typically a benzene ring, this portion is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane. Increasing the size of alkyl group substitutions on this ring enhances lipid solubility. Potency is directly correlated with lipid solubility; a more lipid-soluble drug can more effectively cross the membrane to reach its target, requiring a lower concentration for effect.

-

Intermediate Ester Linkage : This chain connects the lipophilic and hydrophilic ends. Its nature as an ester (-COO-) is the defining feature of this class and is the site of metabolism by plasma esterases. The length of this chain is also important for anesthetic activity.

-

Hydrophilic Amine Group : Usually a tertiary amine, this group acts as the "proton acceptor." At physiological pH, it exists in an equilibrium between its ionized (cationic) and unionized (base) forms. The pKa of the anesthetic—the pH at which 50% of the molecules are ionized—determines the proportion of the unionized base available to cross the nerve membrane. A pKa closer to the tissue pH results in a higher concentration of the unionized form and thus a faster onset of action .

The duration of action is primarily influenced by the drug's protein binding capacity. Local anesthetics that are highly protein-bound remain at the sodium channel receptor site for a longer period, prolonging the nerve block.

Pharmacokinetics of Ester Anesthetics

A. Absorption

The systemic absorption of local anesthetics depends on the vascularity of the injection site, the dose administered, and the drug's intrinsic vasoactive properties. Cocaine is unique among local anesthetics as it causes intense vasoconstriction, which limits its own systemic absorption and prolongs its local effect. Other esters are typically vasodilators.

B. Distribution

Once in the systemic circulation, ester local anesthetics are distributed throughout the body. Their degree of plasma protein binding influences their availability for metabolism and potential for systemic toxicity.

C. Metabolism

A defining characteristic of ester-type local anesthetics is their rapid metabolism via hydrolysis by pseudocholinesterase enzymes in the plasma. This rapid breakdown results in very short plasma half-lives (e.g., less than one minute for chloroprocaine) and generally lower systemic toxicity compared to amides.

A primary metabolite of this hydrolysis is para-aminobenzoic acid (PABA) . PABA is responsible for the higher incidence of allergic reactions associated with ester anesthetics, as some individuals may be sensitized to it.

-

Exception : Cocaine is primarily metabolized in the liver, similar to amide anesthetics.

Patients with a genetic deficiency in pseudocholinesterase may be unable to metabolize ester anesthetics efficiently, leading to prolonged drug effects and an increased risk of toxicity.

D. Elimination

The water-soluble metabolites, including PABA, are excreted by the kidneys.

Quantitative Data Summary

The physicochemical properties of common ester-type local anesthetics determine their clinical profiles.

| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Protein Binding (%) | Onset of Action | Duration of Action |

| Cocaine | 8.6 | 29 | 90% | Medium | Medium |

| Procaine | 9.1 | 0.6 | 6% | Slow | Short (15-30 min) |

| Chloroprocaine | 9.0 | 0.14 | Low | Fast | Short (15-30 min) |

| Tetracaine | 8.5 | 80 | 94% | Slow | Long (2-3 hours) |

| Benzocaine | 3.5 | 13 | Low | Fast | Short (Topical Use) |

(Note: Values are approximate and can vary slightly between sources. Procaine data from, other values synthesized from)

Clinical Applications and Toxicities

-

Procaine : Has low potency and a short duration. It was historically used for infiltration and nerve blocks but is less common now.

-

Chloroprocaine : Characterized by its rapid onset and extremely low toxicity due to rapid hydrolysis, making it suitable for procedures requiring a short duration of action.

-

Tetracaine : A potent, long-acting agent used primarily for spinal and topical anesthesia.

-

Cocaine : Used almost exclusively for topical anesthesia of the upper respiratory tract, where its vasoconstrictive properties are beneficial for reducing bleeding.

-

Benzocaine : Used only for topical application on mucous membranes or skin due to its low water solubility. Excessive use can lead to methemoglobinemia , a rare but serious condition where hemoglobin is oxidized, reducing its oxygen-carrying capacity.

Systemic toxicity can occur from accidental intravascular injection or absorption of excessive doses. It typically manifests first with central nervous system (CNS) symptoms like lightheadedness, tinnitus, and confusion, which can progress to seizures and respiratory arrest. Cardiotoxicity is less common but more severe, presenting as arrhythmias, hypotension, and potential cardiac arrest. Allergic reactions, while rare for local anesthetics in general, are more common with the ester class due to the PABA metabolite.

Experimental Protocols: Evaluating Anesthetic Efficacy

The patch-clamp technique is a gold-standard electrophysiological method used to investigate the interaction of local anesthetics with ion channels. It allows for precise measurement of the ion currents flowing through a single channel, providing detailed insights into the drug's blocking mechanism.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

-

Cell Preparation : A suitable cell line expressing a high density of the target voltage-gated sodium channels (e.g., HEK293 cells stably transfected with a specific channel subtype) is cultured and prepared for recording.

-

Pipette Fabrication and Filling : A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's interior.

-

Giga-seal Formation : The micropipette is carefully maneuvered to touch the surface of a target cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.

-

Whole-Cell Configuration : A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.

-

Voltage Clamp and Data Acquisition : The membrane potential is clamped at a holding potential where the sodium channels are closed (e.g., -100 mV). A series of depolarizing voltage steps are applied to activate the channels, and the resulting sodium currents are recorded.

-

Drug Application : The local anesthetic is applied to the cell's exterior via a perfusion system. The same voltage-step protocol is repeated in the presence of the drug.

-

Data Analysis : The peak sodium current before and after drug application is measured. The percentage of current reduction is calculated to determine the extent of the block. By testing a range of drug concentrations, a dose-response curve can be generated to calculate the IC₅₀ (half-maximal inhibitory concentration), a measure of the drug's potency.

References

The Rise and Relative Obscurity of Metabutoxycaine: A Technical Retrospective

A deep dive into the discovery, development, and pharmacology of the local anesthetic, Metabutoxycaine, also known under the trade name Primacaine. This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its historical context, synthesis, and mechanism of action.

This compound, a local anesthetic primarily used in dentistry, emerged from the mid-20th century pursuit of safer and more effective alternatives to cocaine and early synthetic local anesthetics. While it did not achieve the widespread and lasting use of contemporaries like lidocaine, its development offers valuable insights into the structure-activity relationships of local anesthetic agents.

Discovery and Historical Development

The discovery of this compound can be traced to the Sterling-Winthrop Research Institute, a significant contributor to pharmaceutical innovation in the 20th century. The invention is formally documented in U.S. Patent 2,882,296, filed on October 2, 1956, and granted on April 14, 1959. The inventors listed are Raymond O. Clinton and Stanley C. Laskowski, and the patent was assigned to Sterling Drug Inc.[1] This places the development of this compound in a fervent era of local anesthetic research, following the groundbreaking introduction of the amide-type anesthetic lidocaine in the 1940s.

Marketed under the name Primacaine, it found a niche in dental procedures.[1][2] Clinical studies, primarily conducted in the decades following its introduction, validated its efficacy as a dental anesthetic. For instance, research highlighted its successful application in operative dentistry and in achieving local anesthesia for conditions like pulpitis.[3][4] One study noted its long duration of action, lasting for at least 12 hours after injection.

However, despite these positive clinical findings, this compound has been largely superseded by other local anesthetics and is not as commonly used in contemporary dental practice.

Physicochemical and Pharmacological Properties

This compound is chemically known as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate. It is an ester-type local anesthetic, which has implications for its metabolism and potential for allergic reactions, as ester anesthetics are metabolized to para-aminobenzoic acid (PABA), a known allergen for some individuals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |

| Chemical Formula | C₁₇H₂₈N₂O₃ | |

| Molar Mass | 308.422 g·mol⁻¹ | |

| CAS Number | 3624-87-1 |

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's potency (EC₅₀), toxicity (LD₅₀), or a detailed comparative analysis of its onset and duration of action against other common local anesthetics in a standardized tabular format. Such data was likely generated during its preclinical development but does not appear to be widely published.

Synthesis of this compound

The process would likely involve the synthesis of 3-amino-2-butoxybenzoic acid and its subsequent esterification with 2-diethylaminoethanol. The following diagram illustrates a logical workflow for this synthesis.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Like all local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in nerve cell membranes. This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation.

The process begins with the diffusion of the uncharged, lipid-soluble form of the this compound molecule across the nerve cell membrane into the axoplasm. Inside the neuron, an equilibrium is established where a portion of the molecules become protonated (charged). It is this charged form that binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.

The following diagram illustrates this signaling pathway.

Conclusion

This compound represents a chapter in the ongoing story of local anesthetic development. While it has been largely overshadowed by more widely used agents, its history underscores the principles of rational drug design and the continuous search for improved therapeutic agents. The lack of extensive, publicly available quantitative data on its specific pharmacological properties in comparison to other anesthetics highlights a potential gap in the historical scientific record, likely residing in proprietary industry archives. For researchers in drug development, the story of this compound serves as a reminder of the many compounds that have contributed to our understanding of pharmacology, even if they have not all become household names.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. [Application of primacaine in operative dentistry: analysis of clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The observation of the local anaesthesia effect of primacaine in the treatment of pulpitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Metabutoxycaine on Nerve Fibers: A Technical Overview

Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the effects of Metabutoxycaine on nerve fibers could be located. This includes a lack of quantitative data on its impact on nerve conduction parameters and detailed experimental protocols necessary for a complete technical guide.

This compound, also known under the trade name Primacaine and chemically identified as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate, is a local anesthetic historically used in dentistry. While its clinical application implies a mechanism of action involving the blockade of nerve impulse transmission, the foundational in vitro research that typically elucidates the specific electrophysiological and pharmacological properties on isolated nerve fibers is not present in the accessible scientific domain.

Local anesthetics, as a class of drugs, function by reversibly blocking the voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting the propagation of the nerve impulse. In vitro studies on other local anesthetics typically involve a range of experimental techniques to quantify their effects.

General Principles of In Vitro Nerve Fiber Studies

Standard experimental protocols for evaluating local anesthetics on nerve fibers often include:

-

Compound Action Potential (CAP) Recording: This technique is used on isolated nerve preparations, such as the frog sciatic nerve. It measures the summed electrical activity of a population of nerve fibers. The application of a local anesthetic is expected to cause a dose-dependent decrease in the amplitude of the CAP, indicating a block of nerve conduction.

-

Patch-Clamp Electrophysiology: This method allows for the study of individual ion channels in the nerve membrane. It is the gold standard for determining the specific effects of a drug on sodium channel kinetics, including the affinity for the channel in its resting, open, and inactivated states.

-

Voltage-Clamp Studies: These experiments are conducted on single axons to measure the ionic currents across the nerve membrane while controlling the membrane potential. This allows for a detailed characterization of the drug's effect on sodium and potassium currents.

Expected Signaling Pathway and Experimental Workflow

The anticipated mechanism of action for this compound, based on the known function of other local anesthetics, would involve its interaction with voltage-gated sodium channels. A diagrammatic representation of this general pathway and a typical experimental workflow for its investigation are provided below.

Caption: General signaling pathway of local anesthetics.

Caption: Typical experimental workflow for in vitro nerve fiber studies.

Conclusion

The absence of specific in vitro data for this compound on nerve fibers prevents the creation of a detailed technical guide as requested. While the general principles of local anesthetic action are well-established, the unique quantitative aspects of this compound's interaction with nerve fibers, such as its potency (IC50), onset and duration of action at a cellular level, and its effects on different nerve fiber types, remain undocumented in the available scientific literature. Further research would be required to elucidate these specific properties.

An In-depth Technical Guide to the Solubility and Stability Profile of Metabutoxycaine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability profile of Metabutoxycaine. Due to the limited availability of specific experimental data in public literature, this document focuses on the foundational principles and detailed experimental protocols necessary for determining these critical physicochemical properties. It outlines standard methodologies for solubility and stability testing in accordance with established scientific and regulatory guidelines. This guide is intended to serve as a practical resource for researchers and drug development professionals in designing and executing studies to characterize this compound or similar molecules.

Introduction

This compound, also known as Primacaine, is a local anesthetic agent.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. Solubility influences the formulation strategies and bioavailability, while the stability profile dictates the shelf-life, storage conditions, and potential degradation pathways of the drug substance and its formulated products. This guide provides a framework for the systematic evaluation of these parameters.

Solubility Profile of this compound

The following table summarizes the typical solvents and conditions that would be assessed in a comprehensive solubility study for this compound.

| Solvent/Medium | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 ± 2 | Neutral | Data not available | HPLC, UV-Vis |

| 0.1 N HCl | 25 ± 2 | ~1.2 | Data not available | HPLC, UV-Vis |

| Phosphate Buffer | 25 ± 2 | 6.8 | Data not available | HPLC, UV-Vis |

| Ethanol | 25 ± 2 | N/A | Data not available | HPLC, UV-Vis |

| Propylene Glycol | 25 ± 2 | N/A | Data not available | HPLC, UV-Vis |

| Polyethylene Glycol 400 | 25 ± 2 | N/A | Data not available | HPLC, UV-Vis |

| Methanol | 25 ± 2 | N/A | Data not available | HPLC, UV-Vis |

| Acetonitrile | 25 ± 2 | N/A | Data not available | HPLC, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | N/A | Data not available | HPLC, UV-Vis |

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound drug substance

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

-

Equilibration: Place the containers in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (if applicable).

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile of this compound

Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. These studies involve subjecting the drug to various environmental conditions to assess its degradation profile.

The following table outlines the typical conditions and parameters evaluated in a comprehensive stability study for this compound, as guided by the International Council for Harmonisation (ICH) guidelines.

| Condition | Temperature (°C) | Relative Humidity (%) | Duration | Observations | Degradation Products |

| Long-Term | 25 ± 2 | 60 ± 5 | 12 months+ | Data not available | Data not available |

| Intermediate | 30 ± 2 | 65 ± 5 | 6 months | Data not available | Data not available |

| Accelerated | 40 ± 2 | 75 ± 5 | 6 months | Data not available | Data not available |

| Forced Degradation | |||||

| Acid Hydrolysis (0.1 N HCl) | 60 | N/A | 24-72 hours | Data not available | Data not available |

| Base Hydrolysis (0.1 N NaOH) | 60 | N/A | 24-72 hours | Data not available | Data not available |

| Oxidation (3% H₂O₂) | 25 | N/A | 24-72 hours | Data not available | Data not available |

| Thermal Degradation | 80 | N/A | 24-72 hours | Data not available | Data not available |

| Photostability (ICH Q1B) | 25 | N/A | As per guideline | Data not available | Data not available |

Stability studies are conducted according to ICH guidelines, which include long-term, intermediate, accelerated, and forced degradation studies.

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products and pathways.

Materials:

-

This compound drug substance and/or drug product

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Forced Degradation (Stress Testing):

-

Hydrolysis: Dissolve this compound in acidic, basic, and neutral solutions. Heat the solutions and take samples at various time points. Neutralize the samples before analysis.

-

Oxidation: Treat a solution of this compound with an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to high temperatures.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

-

Long-Term, Intermediate, and Accelerated Stability Studies:

-

Store samples of the drug substance or product in controlled environmental chambers at the conditions specified in the table above.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

-

Caption: Logical relationship of a typical stability study according to ICH guidelines.

Conclusion

This technical guide provides a framework for characterizing the solubility and stability of this compound. While specific data for this molecule is sparse in the public literature, the detailed experimental protocols and methodologies outlined herein offer a clear path for researchers and drug development professionals to generate the necessary data. A thorough understanding of these properties is paramount for the successful formulation, development, and registration of any pharmaceutical product containing this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabutoxycaine, commercially known as Primacaine, is a local anesthetic agent utilized primarily in the field of dentistry. This technical guide synthesizes the available primary research and clinical information on this compound, providing a comprehensive overview for researchers, scientists, and professionals involved in drug development. While in-depth primary research articles with detailed quantitative data on its pharmacokinetics and pharmacodynamics are limited in the public domain, this guide consolidates existing knowledge on its clinical application, general mechanism of action as a local anesthetic, and its chemical properties. This document aims to serve as a foundational resource for understanding this compound and to highlight areas where further research is needed.

Introduction

This compound is a local anesthetic of the ester type, structurally related to procaine. It is employed in dental procedures to induce temporary numbness and prevent pain by blocking nerve signals in the treated area. Marketed under the trade name Primacaine, its clinical use has been documented in Chinese dental literature, particularly for procedures involving pulpitis. Understanding its pharmacological profile is crucial for its safe and effective application, as well as for the development of new local anesthetic agents.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate |

| Chemical Formula | C₁₇H₂₈N₂O₃ |

| Molar Mass | 308.42 g/mol |

| CAS Number | 4439-25-2 |

| Type | Ester local anesthetic |

Mechanism of Action

As with other local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. By reversibly binding to these channels, it inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action effectively prevents the transmission of pain signals from the periphery to the central nervous system.

Figure 1. General mechanism of action of this compound.

Clinical Studies and Efficacy

Clinical research on this compound appears to be concentrated in Chinese dental literature. The available abstracts from these studies provide some insights into its clinical efficacy.

Treatment of Pulpitis

A study involving 162 teeth with pulpitis investigated the anesthetic effect of Primacaine (this compound). The key findings from the abstract are summarized below.

| Parameter | Result | Citation |

| Total Teeth Studied | 162 | [1] |

| Conditions | 94 acute pulpitis, 68 chronic pulpitis | [1] |

| Anesthesia Method | Submucous infiltration (single side) | [1] |

| Overall Effective Rate (Single Side Anesthesia) | 72.8% | [1] |

| Comparison of Anesthesia for Mandibular Molars | Double-sided anesthesia was significantly more effective than single-sided (P<0.05) | [1] |

Experimental Protocol (Based on Abstract): Patients with acute or chronic pulpitis received submucous infiltration anesthesia with Primacaine. For a subset of mandibular molars, the efficacy of single-sided (buccal) versus double-sided (buccal and lingual) infiltration was compared. The primary outcome was the "anesthesia effect," which was not defined in the abstract but was sufficient to proceed with pulpectomy. Statistical analysis was performed using a Chi-squared test.

Application in Operative Dentistry

Another clinical study analyzed the application of Primacaine in operative dentistry, though the abstract does not provide specific quantitative data.

| Parameter | Information | Citation |

| Patient Population | Adolescent, Adult, Aged | |

| Indication | Operative Dentistry | |

| Conclusion | The abstract suggests a positive clinical outcome, but no data is available. |

Experimental Protocol: The abstract for this study lacks a detailed description of the methodology. It indicates a clinical analysis of Primacaine's use in operative dentistry across a wide age range of patients.

Figure 2. Generalized workflow of a clinical study on dental anesthesia.

Pharmacokinetics and Pharmacodynamics

Synthesis

The synthesis of this compound can be approached through standard organic chemistry reactions. A plausible retrosynthetic analysis involves the disconnection of the ester linkage to yield 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. The benzoic acid precursor can be synthesized from simpler aromatic compounds through a series of reactions including nitration, etherification, and reduction.

Conclusion and Future Directions

This compound is a clinically utilized local anesthetic in dentistry, particularly in China. The limited available clinical data suggests it is effective for procedures such as pulpectomy. However, there is a significant lack of publicly accessible, in-depth primary research on its fundamental pharmacological properties. To fully understand its clinical profile and potential for broader applications, further research is warranted in the following areas:

-

Quantitative Pharmacodynamics: In vitro studies to determine the binding affinity and potency (e.g., IC50) of this compound on various subtypes of voltage-gated sodium channels.

-

Comprehensive Pharmacokinetics: In vivo studies in animal models and humans to delineate its absorption, distribution, metabolism, and excretion profile, including half-life and clearance rates.

-

Detailed Clinical Trials: Well-controlled, randomized clinical trials with detailed methodologies and clearly defined endpoints to establish its efficacy and safety profile in comparison to other commonly used local anesthetics.

-

Toxicology Studies: Comprehensive preclinical toxicology studies to fully characterize its safety profile.

The generation of such data would be invaluable for the scientific and medical communities, providing a more complete understanding of this compound and informing future drug development efforts in the field of local anesthesia.

References

Methodological & Application

Application Note: HPLC-UV Analysis of Metabutoxycaine

An extensive review of analytical methodologies for local anesthetics provides the foundation for a robust HPLC-UV protocol for the quantitative analysis of Metabutoxycaine. While a specific, validated method for this compound was not found in the literature, the following application note is a comprehensive guide based on established methods for structurally similar compounds such as procaine, tetracaine, and benzocaine. This protocol is intended for researchers, scientists, and drug development professionals and provides a strong basis for method development and validation.

Introduction

This compound is a local anesthetic of the ester type, chemically identified as 2-diethylaminoethyl 3-amino-2-butoxybenzoate. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The method is designed to be simple, reproducible, and suitable for routine analysis.

Principle

The method utilizes reversed-phase chromatography to separate this compound from potential impurities and excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte. Detection and quantification are achieved by monitoring the UV absorbance of this compound at a wavelength where it exhibits significant absorption.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in the table below.

| Parameter | Proposed Value |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.5, adjusted with phosphoric acid) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 290 nm (A UV scan from 200-400 nm is recommended to determine the optimal wavelength) |

| Run Time | Approximately 10 minutes |

2. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.5 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (for a hypothetical formulation)

-

For a Cream/Ointment Formulation: Accurately weigh an amount of the formulation equivalent to 1 mg of this compound into a suitable container. Add 10 mL of a suitable solvent (e.g., methanol) and sonicate for 15 minutes to extract the drug. Centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

-

For a Liquid Formulation: Dilute an accurate volume of the liquid formulation with the mobile phase to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method based on typical values for similar local anesthetic assays.[1] These parameters must be experimentally verified during method validation.

| Validation Parameter | Expected Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | Intraday: ≤ 2.0%, Interday: ≤ 3.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from excipients or degradation products at the retention time of this compound |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC-UV analysis protocol for this compound.

Caption: A flowchart of the HPLC-UV analysis workflow for this compound.

Disclaimer: This is a proposed method based on the analysis of structurally related compounds. It is essential to perform a full method development and validation study to ensure its suitability for a specific application.

References

Application Notes and Protocols for the Quantification of Metabutoxycaine in Biological Samples

Disclaimer: Limited specific analytical data for Metabutoxycaine is publicly available. The following application notes and protocols are based on established methods for the quantification of other ester-type local anesthetics and general principles of bioanalytical method development. These protocols should be considered as a starting point and will require optimization and validation for the specific application.

Introduction

This compound is an ester-type local anesthetic used in dentistry. Accurate quantification of this compound and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides a comprehensive overview of the methodologies for the quantification of this compound in biological samples, including sample preparation, chromatographic separation, and detection techniques.

Hypothetical Metabolic Pathway of this compound

Ester-type local anesthetics are primarily metabolized by plasma pseudocholinesterases through hydrolysis of the ester linkage.[1][2] This rapid metabolism results in the formation of a PABA (para-aminobenzoic acid) derivative and an amino alcohol.[3] Based on this common pathway, a hypothetical metabolic pathway for this compound is proposed below.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

The quantification of this compound in biological samples typically involves sample preparation to isolate the analyte from the complex matrix, followed by analysis using a suitable analytical technique.

The choice of sample preparation technique depends on the biological matrix, the analyte concentration, and the analytical method used.[4][5]

3.1.1. Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from plasma or serum samples.

-

Protocol:

-

To 100 µL of plasma/serum sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard (IS).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or HPLC analysis.

-

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a more selective method that provides a cleaner extract compared to PPT.

-

Protocol:

-

To 500 µL of plasma/urine sample, add the internal standard.

-

Add 50 µL of 1 M NaOH to basify the sample.

-

Add 3 mL of an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

-

3.1.3. Solid-Phase Extraction (SPE)

SPE offers high selectivity and concentration factors, resulting in a very clean extract.

-

Protocol:

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and selectivity.

-

Protocol:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions for this compound would need to be determined by direct infusion of a standard solution.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique suitable for the analysis of volatile and thermally stable compounds.

-

Protocol:

-

GC System: A gas chromatograph.

-

Column: A capillary column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Optimized for the separation of the analyte from matrix components.

-

MS System: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM).

-

3.2.3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though generally less sensitive than mass spectrometry-based methods.

-

Protocol:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of a phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound.

-

Injection Volume: 20 µL.

-

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of a bioanalytical method for a local anesthetic, in accordance with FDA guidelines.

Table 1: Method Validation Parameters (Hypothetical for this compound)

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |

| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 8% |

| Recovery (%) | Consistent, precise, and reproducible | 85 - 95% |

| Matrix Effect | IS-normalized factor within acceptable limits | Within ± 15% |

| Stability | Within ± 15% of nominal concentration | Stable |

Table 2: Precision and Accuracy Data (Hypothetical for this compound in Plasma)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%Bias) | Inter-day Precision (RSD%) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | -3.2 | 11.2 | -1.5 |

| Low QC | 3 | 6.2 | 1.8 | 7.5 | 2.3 |

| Mid QC | 50 | 4.5 | -0.5 | 5.1 | 0.8 |

| High QC | 800 | 3.8 | 2.1 | 4.2 | 1.7 |

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a biological sample.